molecular formula C9H18ClNO2 B7766106 2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride

2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride

Cat. No.: B7766106
M. Wt: 207.70 g/mol
InChI Key: CCCLYSLIJZWSNZ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride is a chemical compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride typically involves the reaction of 2,3-dimethylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the addition of the hydroxyethyl group to the piperidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,3-Dimethyl-1-(2-carboxyethyl)-4-oxopiperidine.

    Reduction: Formation of 2,3-Dimethyl-1-(2-hydroxyethyl)-4-hydroxypiperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpiperidine: Lacks the hydroxyethyl and carbonyl groups, making it less versatile in chemical reactions.

    1-(2-Hydroxyethyl)piperidine: Lacks the dimethyl and carbonyl groups, resulting in different chemical properties.

    4-Oxopiperidine: Lacks the hydroxyethyl and dimethyl groups, affecting its reactivity and applications.

Uniqueness

2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride is unique due to the presence of both the hydroxyethyl and carbonyl groups on the piperidine ring

Properties

IUPAC Name

1-(2-hydroxyethyl)-2,3-dimethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7-8(2)10(5-6-11)4-3-9(7)12;/h7-8,11H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCLYSLIJZWSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)CCO)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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